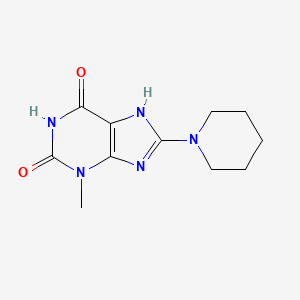
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione, also known as Methylphenidate, is a widely used central nervous system stimulant that is commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Methylphenidate is a Schedule II drug, which means it has a high potential for abuse and dependence.
科学的研究の応用
Structural Insights and Molecular Interactions
The Structural Complexity of Piperidin-Purine Compounds
A study highlighted the intricate hydrogen bond network in a salt-type adduct involving a structurally similar piperidin-purine compound. This network comprises 20 independent hydrogen bonds, showcasing the compound's potential for forming stable molecular complexes. Such structural insights are crucial for understanding the molecular interactions and designing novel compounds with enhanced biological activities (Orozco et al., 2009).
Pharmacokinetics and Drug Metabolism
Metabolism and Disposition in Humans
The pharmacokinetics and metabolism of linagliptin, a compound with a similar molecular structure, were explored, revealing insights into the excretion pathways and metabolic transformations. Such studies are fundamental in drug development, offering a blueprint for optimizing the pharmacological profile of new therapeutic agents (Blech et al., 2010).
Antimicrobial and Antitubercular Activities
Targeting Mycobacterium Tuberculosis
Novel purine linked piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. This research demonstrates the compound's potential as a scaffold for developing new antimycobacterial agents, highlighting the significance of molecular modification in enhancing biological activity (Konduri et al., 2020).
Antioxidant and Neuroprotective Properties
Inhibition of Lipid Peroxidation
Research on novel 21-amino steroids, structurally related to the query compound, showed potent inhibition of iron-dependent lipid peroxidation. This property is crucial for preventing oxidative stress-related cellular damage, underscoring the potential therapeutic applications in neurodegenerative diseases (Braughler et al., 1987).
特性
IUPAC Name |
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-15-8-7(9(17)14-11(15)18)12-10(13-8)16-5-3-2-4-6-16/h2-6H2,1H3,(H,12,13)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQWDGNHLSCWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)
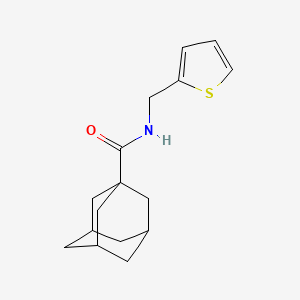
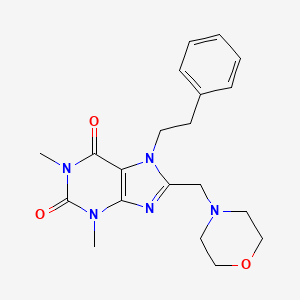

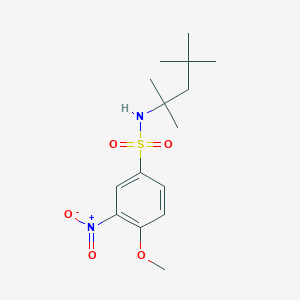
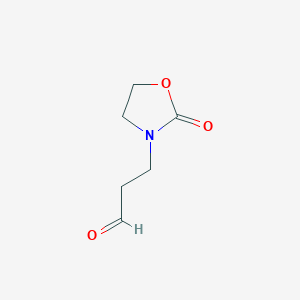

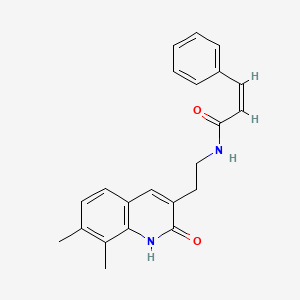
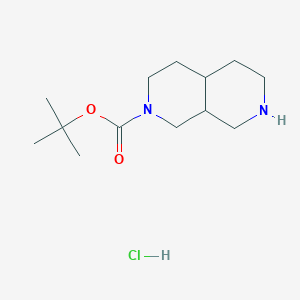
![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2780351.png)
![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2780353.png)
![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde](/img/structure/B2780354.png)
![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)
![2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2780357.png)